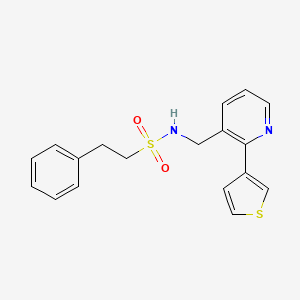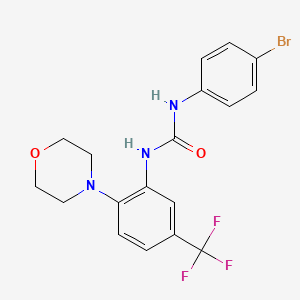
1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea, also known as 4-Bromo-3-morpholin-5-trifluoromethylphenylurea (BMTU), is a synthetic molecule with a wide range of applications in medical research and laboratory experiments. BMTU has been studied extensively and has been found to have a range of biochemical and physiological effects, as well as a number of advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Compounds structurally related to 1-(4-Bromophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea have shown significant biological activity, particularly in cancer research. For instance, a study focused on the design and synthesis of novel urea derivatives demonstrated potent activity against chronic myeloid leukemia (CML) through the PI3K/AKT signaling pathway, suggesting potential therapeutic applications in cancer treatment (Li et al., 2019).
Antimicrobial Activity
Research has also explored the antimicrobial potential of urea derivatives, where compounds bearing morpholine and fluoro substituents exhibited potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. This suggests their potential application as novel antimicrobial agents (Zheng et al., 2010).
Anion Receptor Chemistry
In the realm of supramolecular chemistry, certain urea-based compounds have been studied for their ability to form complexes with anions, demonstrating the utility of these compounds in the development of new anion receptor systems. Such studies provide insight into the nature of urea-fluoride interactions, which are crucial for understanding proton transfer mechanisms and designing more effective anion receptors (Amendola et al., 2006).
Material Science Applications
Furthermore, urea derivatives have been incorporated into the design of novel materials, such as silatranes with urea functionality, offering new avenues for the synthesis and application of organosilicon compounds in materials science. These compounds have shown promising structural characteristics for various applications, highlighting the versatility of urea derivatives in material synthesis (Puri et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrF3N3O2/c19-13-2-4-14(5-3-13)23-17(26)24-15-11-12(18(20,21)22)1-6-16(15)25-7-9-27-10-8-25/h1-6,11H,7-10H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECRXCRYVIQUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

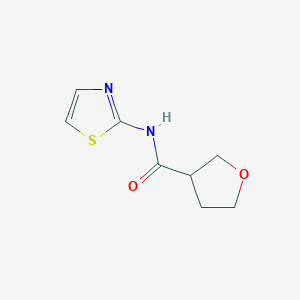
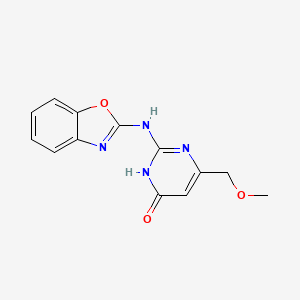
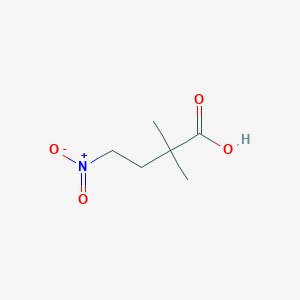
![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)
![Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2649632.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2649633.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2649634.png)
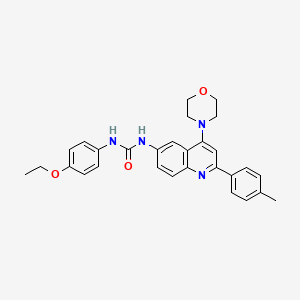
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2649638.png)



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2649644.png)
